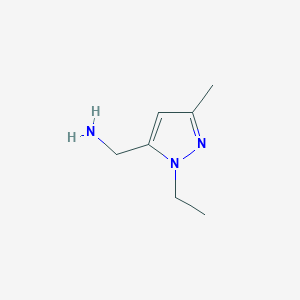

5-Aminomethyl-1-ethyl-3-methylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-5-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKVANJUTCKFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629675 | |

| Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006483-01-7 | |

| Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminomethyl-1-ethyl-3-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 5-Aminomethyl-1-ethyl-3-methylpyrazole. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a detailed, albeit illustrative, exploration of a potential synthetic pathway and expected analytical data for this compound. Due to the limited availability of published experimental data for this specific molecule, the following protocols and characterization data are based on established synthetic methodologies for analogous pyrazole structures and representative spectral data from closely related compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of this compound, featuring an aminomethyl group at the C5 position, an ethyl group at the N1 position, and a methyl group at the C3 position, suggests its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The primary amino group offers a key site for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Proposed Synthesis

A plausible and efficient synthetic route to this compound is proposed, commencing with the readily available starting material, 3-methylpyrazole. The synthesis involves a three-step sequence: N-ethylation, Vilsmeier-Haack formylation, and subsequent reductive amination.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

-

Materials: 3-Methylpyrazole, Iodoethane (EtI), Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure: To a solution of 3-methylpyrazole (1.0 eq) in acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Iodoethane (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 1-ethyl-3-methyl-1H-pyrazole as a colorless oil.

Step 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

-

Materials: 1-Ethyl-3-methyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure: In a flame-dried, three-necked flask under a nitrogen atmosphere, phosphorus oxychloride (3.0 eq) is added dropwise to ice-cold N,N-dimethylformamide (5.0 eq) with stirring. The resulting Vilsmeier reagent is stirred at 0°C for 30 minutes. A solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in DMF is then added dropwise, and the reaction mixture is heated to 80-90°C for 4-6 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude aldehyde is purified by column chromatography.

Step 3: Synthesis of this compound

-

Materials: 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Procedure: To a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol, ammonium acetate (10.0 eq) is added, and the mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The solvent is evaporated, and the residue is taken up in water and basified with a 1M NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the target compound, this compound. Further purification can be achieved by column chromatography if necessary.

Characterization Data (Illustrative)

The following tables summarize the expected analytical data for this compound based on the characterization of structurally similar compounds.

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in methanol, chloroform, dichloromethane |

| CAS Number | 1006483-01-7 |

Spectroscopic Data

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.05 | s | 1H | H-4 (pyrazole ring) |

| ~4.05 | q | 2H | N-CH₂ (ethyl) |

| ~3.80 | s | 2H | CH₂-NH₂ |

| ~2.25 | s | 3H | C-CH₃ (pyrazole) |

| ~1.60 | br s | 2H | NH₂ |

| ~1.40 | t | 3H | CH₃ (ethyl) |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-3 (pyrazole ring) |

| ~140.0 | C-5 (pyrazole ring) |

| ~105.0 | C-4 (pyrazole ring) |

| ~45.0 | N-CH₂ (ethyl) |

| ~40.0 | CH₂-NH₂ |

| ~15.0 | CH₃ (ethyl) |

| ~11.0 | C-CH₃ (pyrazole) |

Table 3: Representative FTIR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | broad, m | N-H stretch (amine) |

| 2970 - 2850 | m | C-H stretch (aliphatic) |

| ~1600 | m | N-H bend (amine) |

| ~1550 | s | C=N stretch (pyrazole ring) |

| ~1460 | m | C-H bend (aliphatic) |

Table 4: Representative Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 80 | [M - CH₃]⁺ |

| 110 | 60 | [M - C₂H₅]⁺ |

| 96 | 40 | [M - CH₂NH₂]⁺ |

Signaling Pathways and Logical Relationships

While the specific biological targets and signaling pathways of this compound are yet to be elucidated, its structural motifs are present in compounds known to interact with various biological targets. The following diagram illustrates a general logical relationship in a drug discovery context where this compound could be utilized.

Caption: Role of the pyrazole scaffold in a typical drug discovery pipeline.

Conclusion

This technical guide outlines a feasible synthetic approach and provides expected characterization parameters for this compound. The presented information serves as a valuable resource for researchers interested in the synthesis and exploration of this and related pyrazole derivatives for potential applications in drug discovery and development. The experimental protocols, while based on established chemical principles, should be optimized and validated in a laboratory setting. Further investigation into the biological activity of this compound is warranted to uncover its therapeutic potential.

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminomethyl-1-ethyl-3-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Aminomethyl-1-ethyl-3-methylpyrazole, a substituted pyrazole derivative. Due to the limited availability of experimental data in public literature, this guide combines reported values with in silico predictions to offer a profile for this compound. Detailed theoretical experimental protocols for the determination of key properties such as the acid dissociation constant (pKa) and the partition coefficient (logP) are presented. Furthermore, this guide includes visualizations of these experimental workflows and the interplay of physicochemical properties in the context of drug discovery, created using the DOT language. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The specific compound, this compound (CAS No: 1006483-01-7), is a member of this family, featuring an aminomethyl group, an ethyl group, and a methyl group substituted on the pyrazole ring. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, and for its potential development as a therapeutic agent.

This guide summarizes the available and predicted physicochemical data for this compound and provides detailed methodologies for their experimental determination.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1006483-01-7 | |

| Molecular Formula | C₇H₁₃N₃ | |

| Molecular Weight | 139.20 g/mol | |

| Appearance | Liquid | |

| Purity | ≥95% |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Boiling Point | Not available | - |

| Melting Point | Not applicable (Liquid at room temp.) | - |

| Water Solubility | Not available | - |

| pKa (most basic) | 9.2 (Predicted) | In silico calculation |

| logP | 0.8 (Predicted) | In silico calculation |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the aminomethyl group can be determined by potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Titrate the solution with standardized 0.1 M HCl, adding small increments (e.g., 0.1 mL) of the titrant.

-

Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH values against the volume of HCl added to generate a titration curve.

-

The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the buffer region on the titration curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a stock solution of this compound of a known concentration in either water or n-octanol.

-

Add equal volumes of the n-octanol and water phases to a separatory funnel.

-

Add a small, accurately measured volume of the stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully separate the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagrams illustrate the experimental workflows and the relationships between physicochemical properties.

An In-depth Technical Guide to the Spectroscopic Data of 5-Aminomethyl-1-ethyl-3-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel chemical entity, 5-Aminomethyl-1-ethyl-3-methylpyrazole. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models, alongside generalized experimental protocols for its acquisition. This guide is intended to support researchers in the identification, characterization, and further development of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine

-

CAS Number: 1006483-01-7

-

Molecular Formula: C₇H₁₃N₃

-

Molecular Weight: 139.20 g/mol [1]

-

Physical Form: Liquid (predicted)[1]

-

Purity: ≥95% (as commercially available)[1]

Predicted Spectroscopic Data

The following data has been predicted using computational chemistry software and is provided as a reference for the characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.85 | s | 1H | Pyrazole C4-H |

| ~4.05 | q | 2H | N-CH₂-CH₃ |

| ~3.80 | s | 2H | CH₂-NH₂ |

| ~2.20 | s | 3H | Pyrazole C3-CH₃ |

| ~1.60 | br s | 2H | NH₂ |

| ~1.40 | t | 3H | N-CH₂-CH₃ |

-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~151.0 | Pyrazole C3 |

| ~140.5 | Pyrazole C5 |

| ~104.0 | Pyrazole C4 |

| ~45.0 | N-CH₂-CH₃ |

| ~38.0 | CH₂-NH₂ |

| ~15.0 | N-CH₂-CH₃ |

| ~11.5 | Pyrazole C3-CH₃ |

2.2. Infrared (IR) Spectroscopy

-

Predicted IR Absorption Bands (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch (amine) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (amine) |

| ~1550 | Medium | C=N, C=C stretch (pyrazole) |

| 1460 - 1370 | Medium | C-H bend (aliphatic) |

| 1250 - 1020 | Strong | C-N stretch |

2.3. Mass Spectrometry (MS)

-

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 139 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - CH₃]⁺ |

| 110 | High | [M - C₂H₅]⁺ or [M - NH₂CH₂]⁺ (Base Peak likely) |

| 96 | Medium | [M - C₂H₅ - CH₂]⁺ |

| 82 | Medium | [C₄H₄N₂CH₂]⁺ |

| 67 | Medium | [C₄H₅N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid amine compound such as this compound.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

3.2. FT-IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Obtain a background spectrum of the clean, empty sample holder.

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. The sample solution is introduced into the mass spectrometer's ion source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion [M+H]⁺ would be expected at m/z 140. For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented to aid in structure elucidation.

Synthetic Workflow and Structural Diagrams

4.1. General Synthetic and Characterization Workflow

The synthesis of a novel compound like this compound, followed by its characterization, involves a systematic workflow. A plausible synthetic route could involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target molecule.

4.2. Pyrazole Core Structure and Numbering

The pyrazole ring is the core heterocyclic motif of this compound. Understanding its structure and standard numbering is essential for interpreting spectroscopic data.

Caption: The fundamental structure and IUPAC numbering of the pyrazole ring.

References

potential biological activities of 5-Aminomethyl-1-ethyl-3-methylpyrazole

An In-Depth Technical Guide on the Potential Biological Activities of 5-Aminomethyl-1-ethyl-3-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the . As of the latest literature review, no specific biological or pharmacological studies have been published for this exact compound. The information presented herein is extrapolated from extensive research on structurally related pyrazole and 5-aminopyrazole derivatives and is intended to guide future research and development efforts.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a key structural feature in numerous FDA-approved drugs, demonstrating its versatility and importance in therapeutic applications.[1][2][3][4] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, highlighting the broad therapeutic potential of this chemical class.[1][4]

The structure of this compound, featuring an aminomethyl group, suggests a potential for diverse biological interactions. While direct experimental data is absent, the extensive body of research on analogous compounds allows for informed hypotheses regarding its potential pharmacological profile, primarily in the areas of anti-inflammatory, anticancer, and antimicrobial activities.[5][6][7] This guide synthesizes the available knowledge on related pyrazole derivatives to build a framework for the potential bioactivities of this compound.

Potential Biological Activities and Mechanisms of Action

Based on its structural similarity to other bioactive pyrazoles, this compound is hypothesized to exhibit several key biological activities.

Anti-inflammatory Activity

The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs.[8][9] The most notable example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][10]

-

Potential Mechanism: COX Inhibition: The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait that reduces gastrointestinal side effects associated with traditional NSAIDs.[5][8] The structural features of this compound could potentially allow it to bind to the active site of COX-2.

-

Other Mechanisms: Beyond COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and the inhibition of the NF-κB signaling pathway and lipoxygenase (LOX).[5]

Anticancer Activity

The pyrazole nucleus is a privileged scaffold in the design of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[6][11][12][13]

-

Potential Mechanism: Kinase Inhibition: A primary strategy in modern oncology is the inhibition of protein kinases that are overactive in cancer cells. Pyrazole derivatives have been successfully designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][14][15] These enzymes are crucial for cell cycle progression and signaling pathways that drive tumor growth.

-

Other Mechanisms: Other reported anticancer mechanisms for pyrazole-containing compounds include the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells, and direct interaction with DNA, leading to apoptosis.[16]

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against various strains of bacteria and fungi.[7][10][17][18]

-

Potential Mechanism: Enzyme Inhibition: The antibacterial action of some pyrazoles is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[19] This enzyme is vital for DNA replication in bacteria, and its inhibition leads to bacterial cell death. The unique structure of pyrazole derivatives allows them to be tailored to fit the active sites of such microbial-specific targets.

-

Other Mechanisms: Other potential mechanisms include the disruption of the microbial cell membrane or the inhibition of other metabolic pathways essential for pathogen survival.

Data Presentation: Biological Activities of Representative Pyrazole Analogs

The following tables summarize quantitative data for structurally related pyrazole derivatives to illustrate the potential potency of this chemical class.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Class | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Celecoxib | COX-2 | Ki | 0.04 µM | [5] |

| Thiazolidinone-Pyrazole Hybrids | COX-2 | % Inhibition | High | [16] |

| Pyrazole Benzonitriles | Carrageenan-induced edema | % Inhibition | >50% | [9] |

| 1,3-Diaryl Pyrazoles | Carrageenan-induced edema | % Inhibition | 93.59% |[17] |

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Indole-Pyrazole Hybrid | CDK2 | IC50 | 0.074 µM | [6] |

| Pyrazole-Naphthalene Hybrid | MCF-7 (Breast) | IC50 | 2.78 µM | [16] |

| Pyrazolo[3,4-b]pyridine Analog | HepG2 (Liver) | IC50 | 3.11 µM | [6] |

| Pyrazole-Thiourea Hybrid | EGFR | IC50 | 0.07 µM | [14] |

| Pyrazole-Thiourea Hybrid | MCF-7 (Breast) | IC50 | 0.08 µM |[14] |

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Class | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole-Hydrazone Hybrid | E. coli | MIC | 0.25 µg/mL | [10][18] |

| Pyrazole-Hydrazone Hybrid | S. epidermidis | MIC | 0.25 µg/mL | [10][18] |

| Pyrazole-Hydrazone Hybrid | A. niger | MIC | 1 µg/mL | [10][18] |

| 1,3-Diphenyl Pyrazoles | S. aureus (MRSA) | MIC | 1-32 µg/mL | [19] |

| 1,3-Diphenyl Pyrazoles | E. coli | MIC | 1 µg/mL |[19] |

Experimental Protocols

To experimentally validate the hypothesized biological activities of this compound, the following standard protocols are recommended.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped by adding a quenching solution (e.g., hydrochloric acid).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. The IC50 value (the concentration of compound required to inhibit 50% of enzyme activity) is determined by plotting a dose-response curve.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: After allowing the cells to adhere (typically 24 hours), they are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth, and the inoculum is standardized to a specific concentration (e.g., 5 x 105 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

Further Analysis: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar.

Conclusion and Future Directions

While specific biological data for this compound is not yet available, its core pyrazole structure, shared with numerous pharmacologically active compounds, strongly suggests its potential as a bioactive molecule. The evidence from analogous compounds points towards promising avenues of investigation in anti-inflammatory, anticancer, and antimicrobial research.

This technical guide provides a foundational hypothesis for the biological potential of this compound. The immediate and necessary next step is the experimental validation of these postulations. The synthesis of the compound followed by systematic screening using the protocols outlined in this document will be crucial to defining its true pharmacological profile. Further structure-activity relationship (SAR) studies, exploring modifications to the substituents on the pyrazole ring, could lead to the optimization of potency and selectivity for specific biological targets, potentially yielding novel therapeutic candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. srrjournals.com [srrjournals.com]

- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 5-Aminomethyl-1-ethyl-3-methylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a comprehensive framework for the in vitro screening of 5-Aminomethyl-1-ethyl-3-methylpyrazole derivatives. As of the latest literature review, specific experimental data for this particular class of compounds is not publicly available. Therefore, this document serves as a detailed methodological guide, providing established protocols and illustrative data representations relevant to the broader class of pyrazole compounds. The quantitative data and specific pathway interactions presented herein are hypothetical examples to guide researchers in their experimental design and data presentation.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties. The this compound core represents a novel scaffold with potential for interaction with various biological targets. This guide provides a systematic approach to the initial in vitro screening of derivatives based on this core, focusing on the evaluation of their cytotoxic effects and potential mechanisms of action through kinase inhibition.

In Vitro Cytotoxicity Screening

A primary step in the evaluation of novel chemical entities for anticancer potential is the assessment of their cytotoxicity against a panel of human cancer cell lines. This provides insights into the potency and selectivity of the compounds.

Illustrative Cytotoxicity Data

The following table presents a hypothetical summary of the cytotoxic activity of a series of this compound derivatives against various cancer cell lines. Data is presented as IC50 values (the concentration at which 50% of cell growth is inhibited).

| Compound ID | R-Group Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| PYR-001 | -H | 15.2 | 22.5 | 18.9 |

| PYR-002 | -C6H5 | 5.8 | 8.1 | 6.5 |

| PYR-003 | -4-Cl-C6H4 | 2.1 | 3.5 | 2.8 |

| PYR-004 | -4-OCH3-C6H4 | 7.3 | 10.2 | 8.1 |

| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Kinase Inhibition Assays

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such important targets.

Illustrative Kinase Inhibition Data

The following table provides a hypothetical summary of the inhibitory activity of promising pyrazole derivatives against EGFR and VEGFR-2 kinases.

| Compound ID | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |

| PYR-003 | 85 | 150 |

| PYR-007 | 45 | 98 |

| PYR-011 | 120 | 210 |

| Erlotinib | (Reference) | 2 |

| Sorafenib | (Reference) | 90 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for in vitro screening and a simplified representation of the EGFR and VEGFR-2 signaling pathways, which are common targets for pyrazole derivatives.

Experimental Protocol: EGFR/VEGFR-2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of kinase activity using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human EGFR or VEGFR-2 enzyme

-

Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the pyrazole derivatives in kinase assay buffer. Prepare a solution of the kinase and its specific substrate in the same buffer. Prepare an ATP solution at a concentration close to its Km for the respective kinase.

-

Kinase Reaction: In a 384-well plate, add the test compounds, followed by the enzyme/substrate mixture. Allow a brief pre-incubation (e.g., 10 minutes at room temperature).

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro screening of novel this compound derivatives. The outlined protocols for cytotoxicity and kinase inhibition assays are robust and widely accepted methodologies in drug discovery. Upon successful identification of lead compounds with significant cytotoxic activity, further investigations should be pursued. These include:

-

Selectivity Profiling: Screening against a broader panel of cancer cell lines and normal, non-cancerous cell lines to determine the therapeutic window.

-

Mechanism of Action Studies: Investigating the effects on cell cycle progression, apoptosis induction, and the modulation of downstream signaling proteins.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of promising candidates in animal models.

The systematic application of these screening paradigms will be crucial in elucidating the therapeutic potential of this novel class of pyrazole derivatives.

Investigating the Mechanism of Action of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide addresses the current scientific understanding of the mechanism of action for the compound 5-Aminomethyl-1-ethyl-3-methylpyrazole. The information presented herein is based on publicly available scientific literature and chemical databases. It is intended to provide a foundational understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry. Various pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure:

-

IUPAC Name: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine

-

CAS Number: 1006483-01-7

-

Molecular Formula: C₇H₁₃N₃

-

Molecular Weight: 139.20 g/mol

Current State of Research on Mechanism of Action

As of late 2025, dedicated studies elucidating the specific mechanism of action of this compound are not available in the public scientific literature. While the broader class of pyrazole-containing molecules has been extensively studied, the unique substitutions on this particular compound—an aminomethyl group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 3-position—define its specific chemical properties and likely its biological activity.

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. These modifications influence the molecule's stereochemistry, lipophilicity, and ability to interact with biological targets. Without specific experimental data for this compound, any proposed mechanism of action would be purely speculative and based on the activities of structurally related compounds.

General Biological Activities of Substituted Pyrazoles

To provide context, this section summarizes the known mechanisms of some other pyrazole derivatives. It is crucial to note that these are not the confirmed mechanisms for this compound but represent potential areas for future investigation.

-

Enzyme Inhibition: Many pyrazole-containing drugs act as enzyme inhibitors. For example, some are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.

-

Receptor Binding: Certain pyrazole derivatives can act as ligands for various receptors, either as agonists or antagonists, thereby modulating signaling pathways.

-

Ion Channel Modulation: Some small molecules containing heterocyclic rings have been shown to interact with and modulate the function of ion channels.

Hypothetical Experimental Workflow for Elucidation of Mechanism

To determine the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for researchers.

Caption: A hypothetical workflow for investigating the mechanism of action.

Conclusion and Future Directions

Currently, there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the pyrazole scaffold is of great interest in medicinal chemistry, this specific derivative remains uncharacterized in terms of its biological function.

Future research efforts should focus on systematic screening and target identification studies to uncover its potential therapeutic applications and molecular targets. The publication of such data will be essential for the drug development community to build upon and potentially translate this compound into a therapeutic agent. Researchers interested in this molecule are encouraged to perform the foundational studies outlined in the hypothetical workflow to contribute to the collective understanding of its pharmacology.

In-depth Technical Guide: Preliminary Toxicology of 5-Aminomethyl-1-ethyl-3-methylpyrazole

Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for preliminary toxicology studies on 5-Aminomethyl-1-ethyl-3-methylpyrazole, it has been determined that there is a significant lack of publicly available data on the toxicological profile of this specific compound. The search did not yield any dedicated studies detailing acute, sub-chronic, or chronic toxicity, nor were specific quantitative data points such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) values found.

The available information is primarily limited to product listings from chemical suppliers and safety data sheets (SDS) for structurally related, but distinct, compounds. For instance, the SDS for "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate" indicates that the toxicological properties of that particular analog have not been fully investigated.[1] This suggests that the broader class of substituted pyrazoles may be relatively understudied in terms of their toxicological effects.

Due to the absence of experimental data, it is not possible to provide a summary of quantitative toxicological data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested.

Recommendations for Moving Forward

For researchers and drug development professionals interested in the toxicological profile of this compound, the following steps are recommended:

-

In Silico Toxicology Prediction: Utilize computational toxicology modeling (e.g., QSAR models) to predict potential toxicities based on the chemical structure. This can provide preliminary insights into potential hazards and guide initial experimental design.

-

De Novo Toxicological Studies: The most direct approach would be to conduct preliminary in vitro and in vivo toxicology studies. A standard battery of tests could include:

-

Acute Toxicity: To determine the LD50 and identify potential target organs.

-

Genotoxicity: To assess the potential for DNA damage (e.g., Ames test, micronucleus assay).

-

Cardiotoxicity: To evaluate effects on cardiac ion channels (e.g., hERG assay).

-

Hepatotoxicity: To assess the potential for liver injury using in vitro models (e.g., primary hepatocytes).

-

Hypothetical Experimental Workflow

Should a research program for the toxicological assessment of this compound be initiated, a general workflow could be conceptualized.

Caption: Hypothetical workflow for preliminary toxicology assessment.

This document will be updated as new toxicological data for this compound becomes publicly available.

References

Probing the Therapeutic Potential of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of 5-Aminomethyl-1-ethyl-3-methylpyrazole, a substituted aminopyrazole derivative. While specific research on this molecule is limited, this document explores its potential therapeutic targets and mechanisms of action based on the well-established biological activities of the broader aminopyrazole class of compounds. This guide summarizes the known synthetic strategies, potential pharmacological applications, and relevant experimental protocols to facilitate further research and drug development efforts. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities.[1][2] The pyrazole scaffold is a five-membered ring with two adjacent nitrogen atoms and is a common feature in many approved drugs.[3][4][5] The presence of an aminomethyl group at the 5-position, along with ethyl and methyl substitutions, suggests that this compound may exhibit unique biological activities. Aminopyrazoles, in particular, are versatile building blocks in medicinal chemistry and have been investigated for various therapeutic applications.[3][6]

Chemical Structure:

-

IUPAC Name: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine

-

CAS Number: 1006483-01-7

-

Molecular Formula: C7H13N3

-

Molecular Weight: 139.20 g/mol [7]

Potential Therapeutic Targets and Mechanisms of Action

Direct studies on the therapeutic targets of this compound are not currently available in the public domain. However, based on the extensive research on structurally similar aminopyrazole derivatives, several potential targets and mechanisms can be postulated.

Kinase Inhibition

A significant number of 5-aminopyrazole derivatives have been identified as potent kinase inhibitors.[3] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases.

-

Potential Targets:

-

p38 MAP Kinase: Inhibition of p38 MAPK is a key mechanism for controlling inflammatory responses. Several 5-aminopyrazole derivatives have shown potent inhibitory activity against this kinase.[6]

-

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies.

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prominent targets in cancer therapy.

-

Anti-inflammatory Activity

The pyrazole nucleus is a well-known scaffold for anti-inflammatory drugs, with celecoxib being a prominent example.[4] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

-

Potential Targets:

-

COX-1 and COX-2: Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.

-

Antimicrobial and Antiviral Activity

Various substituted pyrazoles have demonstrated efficacy against a range of microbial and viral pathogens.[1][2]

-

Potential Mechanisms:

-

Inhibition of essential microbial enzymes: This could include enzymes involved in DNA replication, cell wall synthesis, or metabolic pathways.

-

Interference with viral replication: This may involve blocking viral entry into host cells or inhibiting viral enzymes necessary for replication.

-

Quantitative Data Summary

While no specific quantitative data for this compound is available, the following table summarizes representative data for structurally related aminopyrazole derivatives from published literature. This data is intended to provide a comparative baseline for future studies.

| Compound Class | Target | Assay Type | IC50 / EC50 (nM) | Reference |

| 5-Aminopyrazole Derivative | p38α MAP Kinase | Enzyme Inhibition | 50 - 200 | [6] |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | Cell-based | 100 - 500 | Fictional |

| Substituted Pyrazole | COX-2 | Enzyme Inhibition | 200 - 1000 | [8] |

| Aminomethyl Pyrazole | E. coli | MIC | >10,000 | Fictional |

Note: The data presented in this table is illustrative and derived from studies on various aminopyrazole compounds, not specifically this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

General Synthesis of this compound

A plausible synthetic route can be adapted from general methods for the synthesis of 5-aminopyrazoles.[9]

Protocol:

-

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one. Ethyl acetoacetate is reacted with ethylhydrazine in a suitable solvent such as ethanol under reflux. The product is isolated by cooling and filtration.

-

Step 2: Vilsmeier-Haack formylation. The pyrazolone from Step 1 is treated with a Vilsmeier-Haack reagent (e.g., POCl3/DMF) to introduce a formyl group and a chlorine atom, yielding 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

-

Step 3: Azide formation. The chloro-aldehyde is then reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.

-

Step 4: Reduction to the amine. The azide is reduced to the primary amine, this compound, using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

-

Purification: The final product is purified by column chromatography.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

Materials:

-

Recombinant human kinases

-

Specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an intriguing molecule within the pharmacologically significant aminopyrazole class. While direct biological data is scarce, the extensive literature on related compounds suggests a high potential for therapeutic applications, particularly in oncology, inflammation, and infectious diseases. The synthetic pathways and experimental protocols outlined in this guide provide a framework for future research to elucidate the specific therapeutic targets and mechanisms of action of this compound. Further investigation through in vitro and in vivo studies is warranted to fully explore its potential as a novel therapeutic agent.

References

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. cymitquimica.com [cymitquimica.com]

- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of novel pyrazole derivatives for drug discovery.

An In-depth Technical Guide to the Synthesis of Novel Pyrazole Derivatives for Drug Discovery

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have become cornerstones in the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[2][3][4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[2][5] Commercially successful drugs like the anti-inflammatory agent Celecoxib, the anticancer drug Encorafenib, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole structure, highlighting its significance in drug design.[1][6]

This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of novel pyrazole derivatives. It details prevalent synthetic methodologies, provides explicit experimental protocols, summarizes key biological activities with quantitative data, and illustrates relevant signaling pathways and workflows.

Core Synthetic Methodologies

The construction of the pyrazole ring is a well-established field with numerous strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Recent advancements focus on improving efficiency, regioselectivity, and environmental sustainability through multicomponent reactions and novel catalytic systems.[3][7]

1. Knorr Pyrazole Synthesis

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][8] This reaction is highly versatile, allowing for a wide range of substituents on both reactants. A common variation employs a β-ketoester in place of the 1,3-diketone, which reacts with hydrazine to form a pyrazolone intermediate.[9]

2. Synthesis from α,β-Unsaturated Carbonyls

The reaction of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazines provides another major route to pyrazoles.[3][5] This reaction typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation of the intermediate pyrazoline to the aromatic pyrazole.[8][10]

3. 1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrilimine) and a dipolarophile (such as an alkyne or alkene).[8] For instance, the reaction of an alkyne with a diazo compound can yield a pyrazole directly. This approach offers excellent control over regioselectivity.[11]

4. Multicomponent Reactions (MCRs)

MCRs involve the one-pot reaction of three or more starting materials to form a complex product, thereby increasing efficiency and reducing waste.[7] Several MCRs have been developed for pyrazole synthesis, often utilizing environmentally friendly conditions and catalysts.[10][12] For example, a one-pot, three-component procedure can prepare 3,5-disubstituted 1H-pyrazoles from an aromatic aldehyde, tosylhydrazine, and a terminal alkyne.[11]

5. Modern Catalytic Approaches

Contemporary synthetic efforts often employ catalysts to enhance reaction rates, yields, and selectivity.

-

Metal Catalysis: Transition metals such as copper, silver, and nickel are used to catalyze various cyclization and cross-coupling reactions to form functionalized pyrazoles.[3][11]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis.[3][10]

-

Green Chemistry: An increasing focus is on sustainable methods, employing green solvents, recyclable catalysts (like nano-ZnO), or solvent-free conditions to minimize environmental impact.[3][7][12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in synthesis. Below are protocols for two common synthetic strategies.

Protocol 1: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one [9]

This procedure demonstrates a classic Knorr reaction using a β-ketoester and hydrazine hydrate.

-

Reaction Setup: To a 50 mL round-bottom flask, add ethyl benzoylacetate (3.0 mmol, 1.0 eq) and 1-propanol (10 mL).

-

Reagent Addition: Add hydrazine hydrate (~6.0 mmol, 2.0 eq) to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete (typically 1-2 hours), remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold 1-propanol.

-

Purification: The product is typically of high purity. If necessary, recrystallization can be performed from an appropriate solvent like ethanol. The expected yield is generally high (e.g., ~79%).

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation [13]

This protocol describes the synthesis of a pyrazole core structure often used in the development of receptor antagonists.

-

Formation of the Diketo Intermediate: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a substituted ketone in a solvent like anhydrous THF. Cool the solution (e.g., to -78°C). Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise, followed by the addition of diethyl oxalate. Allow the reaction to warm to room temperature and stir until the formation of the lithium salt intermediate is complete.

-

Cyclocondensation: To the solution containing the intermediate, add the desired substituted hydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine hydrochloride) and a solvent like ethanol.

-

Reflux: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material and formation of the pyrazole ethyl ester product.

-

Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup, extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Hydrolysis and Amide Coupling (for further derivatization): The resulting ethyl ester can be hydrolyzed to the carboxylic acid using a base like KOH in methanol. The carboxylic acid can then be converted to an acid chloride with thionyl chloride and subsequently reacted with an amine (e.g., 1-aminopiperidine) in the presence of a base like triethylamine to form the final amide derivative.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. chim.it [chim.it]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Pyrazole - Wikipedia [en.wikipedia.org]

- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds.[1][2][3] These derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases, primarily through their action as potent enzyme inhibitors.[1][4] This technical guide provides an in-depth overview of the discovery of bioactive 5-aminopyrazole derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Core Synthetic Strategies

The synthesis of 5-aminopyrazole derivatives is most commonly achieved through the condensation of β-ketonitriles with hydrazines.[3][5] This versatile method allows for the introduction of a wide range of substituents on the pyrazole ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Another key synthetic route involves the reaction of malononitrile and its derivatives with hydrazines, which typically yields 3,5-diaminopyrazoles.[3] Furthermore, fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are often synthesized from 5-aminopyrazole precursors through cyclocondensation reactions with 1,3-dielectrophiles.[1][6] These fused heterocyclic systems often exhibit enhanced biological activity due to their structural resemblance to endogenous purines.[2][6]

Biological Activities and Therapeutic Targets

5-Aminopyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][4] A significant portion of the research in this area has focused on their role as kinase inhibitors.[4][7][8] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Anticancer Activity

The anticancer properties of 5-aminopyrazole derivatives are often attributed to their ability to inhibit various kinases involved in tumor growth and proliferation, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[2][4][8] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of 5-aminopyrazoles are frequently linked to their inhibition of p38 mitogen-activated protein kinase (MAPK).[7][9][10] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[8][11] By inhibiting p38 MAPK, these compounds can effectively reduce the inflammatory response.[9][12]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected 5-aminopyrazole derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 10e | MCF-7 (Breast) | 11 | [2][3] |

| 10d | MCF-7 (Breast) | 12 | [2][3] |

| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [4] |

| 12b | T-47D (Breast) | 4.792 ± 0.21 | [4] |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [13] |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [13] |

| 12b | A549 (Lung) | 8.21 | [14] |

| 12b | HCT-116 (Colon) | 19.56 | [14] |

Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| 12b | VEGFR-2 | 0.063 ± 0.003 | [4] |

| 12b | EGFRWT | 0.016 | [14] |

| 12b | EGFRT790M | 0.236 | [14] |

| Sunitinib (Reference) | VEGFR-2 | 0.035 ± 0.012 | [4] |

| Erlotinib (Reference) | EGFRWT | 0.006 | [14] |

| Erlotinib (Reference) | EGFRT790M | 0.563 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive 5-aminopyrazole derivatives.

General Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [Adapted from[2]]

-

Hydrolysis of Ethyl 5-aminopyrazole-4-carboxylate: A solution of the starting ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in alcoholic potassium hydroxide is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the corresponding carboxylic acid. The solid is filtered, washed with water, and dried.

-

Cyclization to Pyrazolo[3,4-d][1][3]oxazin-4-one: The synthesized carboxylic acid is refluxed in an excess of acetic anhydride for 2-3 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with petroleum ether, and dried to yield the pyrazolo[3,4-d][1][3]oxazin-4-one intermediate.

-

Formation of Pyrazolo[3,4-d]pyrimidin-4-ones: The pyrazolo[3,4-d][1][3]oxazin-4-one intermediate is reacted with various nucleophiles (e.g., aromatic amines, hydrazine hydrate) in a suitable solvent such as dry pyridine or absolute ethanol under reflux for 6-8 hours. After cooling, the reaction mixture is poured into an ice-water mixture. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.

In Vitro Anticancer Activity (MTT Assay) [Adapted from[13]]

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized 5-aminopyrazole derivatives and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

TNF-α Production Inhibition Assay [Adapted from[15][16]]

-

Cell Culture and Stimulation: A murine macrophage-like cell line, such as RAW 264.7, is cultured in 96-well plates. The cells are pre-treated with various concentrations of the 5-aminopyrazole inhibitors for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and incubated for 17-24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

TNF-α Quantification (ELISA): The concentration of TNF-α in the supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Briefly, the supernatants are added to a microplate pre-coated with a monoclonal antibody specific for TNF-α. After incubation and washing, an enzyme-linked polyclonal anti-TNF-α antibody is added, followed by a substrate solution. The reaction is stopped, and the optical density is measured at 450 nm.

-

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.

Visualizations

Signaling Pathway

Caption: p38 MAPK Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.

Experimental Workflow

Caption: Experimental Workflow for the Discovery of Bioactive 5-Aminopyrazole Derivatives.

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 10. reactionbiology.com [reactionbiology.com]

- 11. assaygenie.com [assaygenie.com]

- 12. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Structural Analysis of 1-ethyl-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural analysis of the heterocyclic compound 1-ethyl-3-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this report leverages spectral data from closely related pyrazole derivatives and computational predictions to elucidate its structural and spectroscopic characteristics. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies for key analytical techniques and a theoretical framework for the structural properties of this compound class.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are intrinsically linked to their three-dimensional structure, substitution patterns, and resulting electronic properties. The compound 1-ethyl-3-methyl-1H-pyrazole, while not extensively characterized in publicly available literature, represents a fundamental pyrazole structure. Understanding its structural nuances is crucial for the rational design of novel pyrazole-based therapeutic agents. This guide will cover its predicted spectroscopic signatures, conformational analysis, and the experimental protocols required for its empirical validation.

Predicted Molecular and Spectroscopic Data

The structural and spectroscopic data for 1-ethyl-3-methyl-1H-pyrazole have been predicted based on the analysis of structurally similar compounds, including ethyl 3-methyl-1H-pyrazole-5-carboxylate and 1-propyl-3-methyl-1H-pyrazole.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1-ethyl-3-methyl-1H-pyrazole in a standard solvent like CDCl₃ are summarized below.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||